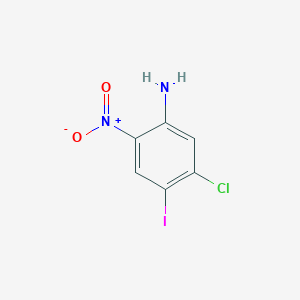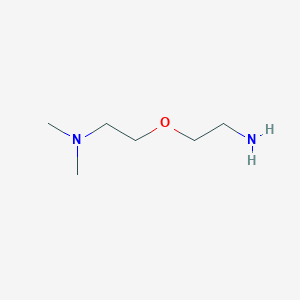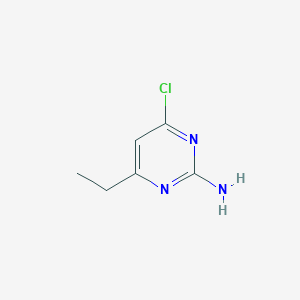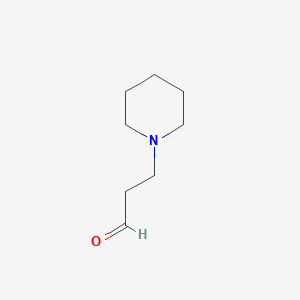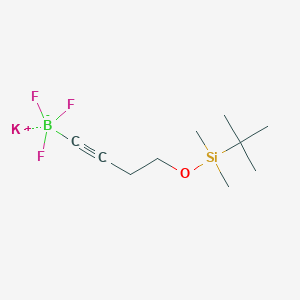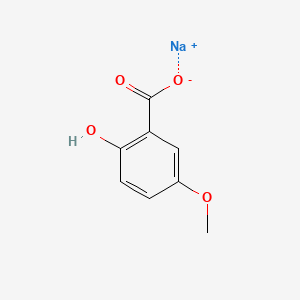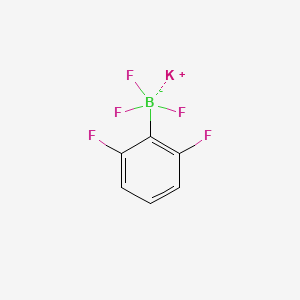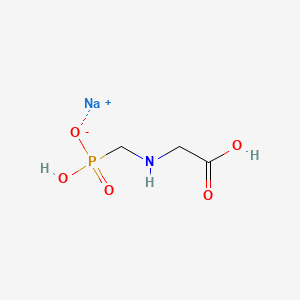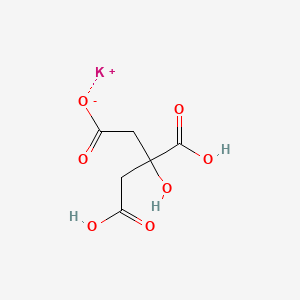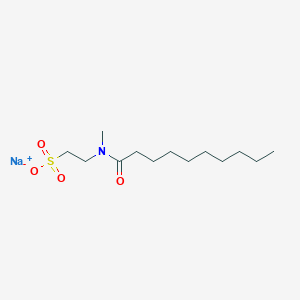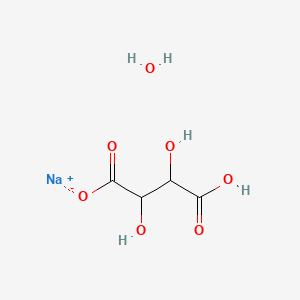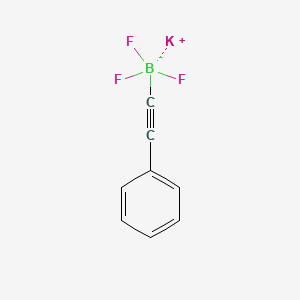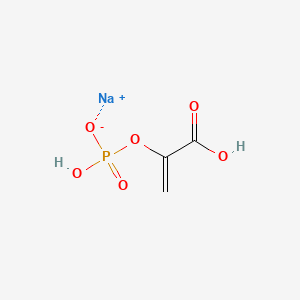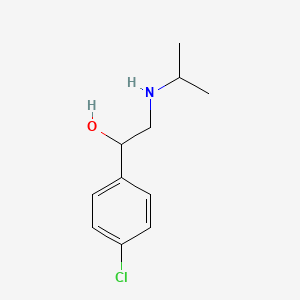
1-(4-Chlorophenyl)-2-(isopropylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound includes its molecular formula, systematic name, and common names. It may also include information about the compound’s occurrence in nature or its uses.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yield.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity with other substances, and stability.Aplicaciones Científicas De Investigación
Synthesis and Pharmacokinetics
The synthesis of compounds structurally similar to 1-(4-Chlorophenyl)-2-(isopropylamino)ethanol, such as 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, has been developed. These compounds, being structural isomers of β2 agonists, have been studied for their pharmacokinetics, demonstrating that changes in dose proportionately affect blood substance concentration, with detectable times in blood ranging up to 72 hours or more (Glushkova, Popkov, & Martsynkevich, 2020).
Synthesis Techniques
Efficient methods for synthesizing related compounds like 2-(4-Chlorophenyl)ethanol have been developed. These methods involve steps like esterification and reduction, yielding products with high efficiency (Yang Lirong, 2007).
Biocatalytic Approaches
Studies have explored the biocatalytic synthesis of similar chlorophenylethanol compounds, demonstrating the effectiveness of microbial strains in producing these compounds with high enantioselectivity and yield. For instance, (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a key pharmaceutical intermediate, was efficiently synthesized using permeabilized whole cells of Candida ontarioensis (Ni, Zhang, & Sun, 2012).
Chemical Characterization
The conformational landscape of similar compounds, such as (S)-1-(4-chlorophenyl)ethanol, has been investigated using techniques like resonant two-photon ionization (R2PI) spectroscopy. These studies help in understanding the molecular structure and interactions of such compounds (Rondino et al., 2016).
Industrial Scale Production
Research has also focused on scaling up the production of chlorophenylethanol derivatives. For example, (S)-1-(2-chlorophenyl)ethanol, a chiral intermediate in drug synthesis, has been produced on a multi-gram scale, optimizing various process parameters for efficient production (Eixelsberger et al., 2013).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. It includes toxicity information, safety precautions, and first aid measures.
Direcciones Futuras
This involves predicting or suggesting further studies that could be done with the compound. It could include potential applications, modifications to improve its properties, or further studies to understand its behavior.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-(propan-2-ylamino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-3-5-10(12)6-4-9/h3-6,8,11,13-14H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPACOSFGOJIQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90639944 |
Source


|
| Record name | 1-(4-Chlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(isopropylamino)ethanol | |
CAS RN |
23299-13-0 |
Source


|
| Record name | 1-(4-Chlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

